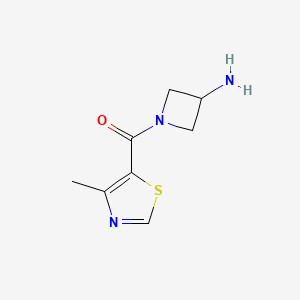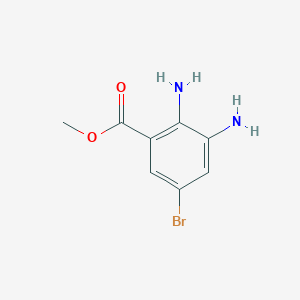
Methyl 2,3-diamino-5-bromobenzoate
Vue d'ensemble
Description
Methyl 2,3-diamino-5-bromobenzoate is a chemical compound with the molecular formula C8H9BrN2O2 . The molecules of this compound are linked by N-H…O bonds and consist of zigzag chains running along the b-axis direction .
Molecular Structure Analysis
The InChI code for Methyl 2,3-diamino-5-bromobenzoate is 1S/C8H9BrN2O2/c1-13-8(12)5-2-4(9)3-6(10)7(5)11/h2-3H,10-11H2,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
Methyl 2,3-diamino-5-bromobenzoate is a solid at room temperature . It has a molecular weight of 245.08 . The compound should be stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C .Applications De Recherche Scientifique
Synthesis of Antitumor Agents
One study detailed the synthesis of high-affinity folate receptor-specific inhibitors with potent antitumor activity, using methyl 2,3-diamino-5-bromobenzoate as a starting material. These compounds exhibited selective inhibition of tumor cells expressing folate receptors, highlighting the potential of these analogues as antitumor agents due to their selective targeting, lack of transport by the Reduced Folate Carrier (RFC), and inhibition of Glycinamide Ribonucleotide Formyltransferase (GARFTase) (Deng et al., 2008).
Development of Dihydrofolate Reductase Inhibitors
Another significant application involves the synthesis of compounds to inhibit dihydrofolate reductase from various pathogens, demonstrating potent inhibitory activity. This research utilized derivatives of methyl 2,3-diamino-5-bromobenzoate, indicating its importance in creating treatments against diseases caused by pathogens like Pneumocystis carinii, Toxoplasma gondii, and Mycobacterium avium (Rosowsky et al., 2000).
NLO Material Research
The synthesis of Methyl 2-amino-5-bromobenzoate and its characterization for Non-Linear Optical (NLO) applications showcases another facet of this chemical's utility. Studies demonstrate its potential in NLO applications, supported by detailed vibrational studies and molecular property analyses. This research indicates the broader applications of methyl 2,3-diamino-5-bromobenzoate derivatives beyond pharmaceuticals into materials science (Saxena et al., 2015).
Safety and Hazards
The compound is labeled with the signal word “Warning” and is associated with the following hazard statements: H302-H315-H319-H335 . These codes indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .
Propriétés
IUPAC Name |
methyl 2,3-diamino-5-bromobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrN2O2/c1-13-8(12)5-2-4(9)3-6(10)7(5)11/h2-3H,10-11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBHLKSOAANWXOZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C(=CC(=C1)Br)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2,3-diamino-5-bromobenzoate | |
CAS RN |
1248541-63-0 | |
| Record name | Methyl 2,3-diamino-5-bromobenzoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

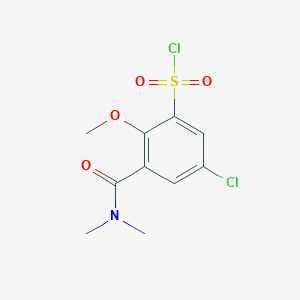
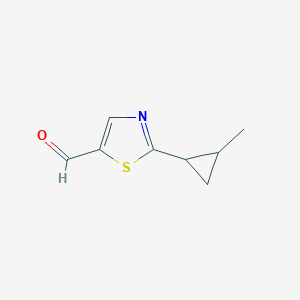
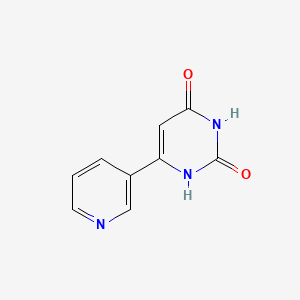

![6-[3-(Trifluoromethyl)phenyl]pyrimidin-4-amine](/img/structure/B1466744.png)
![1-[(2-Fluorophenyl)methyl]azetidin-3-amine](/img/structure/B1466745.png)
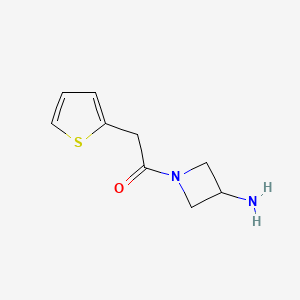
![2-[(3-Aminoazetidin-1-yl)methyl]benzonitrile](/img/structure/B1466748.png)
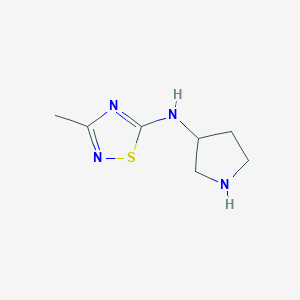
![1-[(4-Methoxyphenyl)methyl]-1,4-diazepan-2-one](/img/structure/B1466751.png)
![[1-(cyclobutylmethyl)-1H-1,2,3-triazol-4-yl]methanamine](/img/structure/B1466755.png)
